2-Bromo-7-methoxy-4-methylquinoline

Physicochemical characterization Crystallization optimization Quinoline building block comparison

Researchers synthesizing C2-diversified quinoline libraries often encounter inconsistent cross-coupling yields due to positional isomer variability. 2-Bromo-7-methoxy-4-methylquinoline (CAS 115486-12-9) resolves this with activated C2-bromine for enhanced oxidative addition. • 98% purity minimizes side reactions in multi-step syntheses. • mp 113-114°C simplifies purification by recrystallization; no oiling out. • Validated in HIPK2 inhibitor synthesis; ideal for SAR library construction.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 115486-12-9
Cat. No. B1380348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methoxy-4-methylquinoline
CAS115486-12-9
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)OC)Br
InChIInChI=1S/C11H10BrNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3
InChIKeyPUMJMPPJYQXQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-methoxy-4-methylquinoline: Identity and Scaffold Classification


2-Bromo-7-methoxy-4-methylquinoline (CAS 115486-12-9) is a polyfunctionalized quinoline scaffold bearing C2-bromine, C7-methoxy, and C4-methyl substituents, belonging to the class of halogenated heterocyclic building blocks. Its molecular formula is C11H10BrNO with a molecular weight of 252.11 g/mol . The compound is primarily valued as a versatile intermediate for palladium-catalyzed cross-coupling reactions and medicinal chemistry library synthesis [1]. Its unique substitution pattern distinguishes it from other commercially available bromo-methoxy-methylquinoline isomers.

Why Generic Substitution Fails: Regioisomeric and Functional Group Risks


Simple substitution with a positional isomer such as 6-bromo-2-methoxy-4-methylquinoline or 2-bromo-4-methylquinoline is not chemically equivalent. The C2-bromine on the quinoline ring is activated for oxidative addition due to the inherently low electron density at the C2 position, a characteristic not shared by C6 or C5 bromo substituents [1]. The C7-methoxy group further modulates electron density through resonance donation, creating a unique push-pull electronic system that influences both cross-coupling kinetics and the acid-base properties compared to des-methoxy or C6-methoxy analogs. In addition, the C4-methyl group provides steric shielding that can affect regioselectivity in subsequent transformations. These positional and electronic differences directly translate into divergent reactivity in Pd-catalyzed coupling, altered solubility profiles, and distinct melting behavior — factors that are critical for reproducible synthesis and downstream biological activity .

Quantitative Differentiation Against Closest Analogs


Melting Point and pKa Differentiation

2-Bromo-7-methoxy-4-methylquinoline exhibits a melting point of 113–114 °C (recrystallized from ethanol) , which is approximately 32 °C higher than that of the des-methoxy analog 2-bromo-4-methylquinoline (81–81.5 °C) . The predicted pKa of the target compound is 1.46 ± 0.50 , compared to 1.15 ± 0.50 for 2-bromo-4-methylquinoline and 3.02 ± 0.50 for the regioisomeric 6-bromo-2-methoxy-4-methylquinoline . The higher melting point indicates stronger intermolecular forces, facilitating purification by crystallization, while the intermediate pKa value suggests a distinct protonation state that differs from both the des-methoxy and C6-bromo isomers.

Physicochemical characterization Crystallization optimization Quinoline building block comparison

C2-Bromine Activation in Cross-Coupling

The C2 position of quinoline is among the least electron-rich positions on the ring system, rendering C2-bromoquinolines inherently more electrophilic toward oxidative addition with Pd(0) catalysts. A systematic reactivity mapping study demonstrated that 2-bromoquinoline undergoes Suzuki-Miyaura coupling with 2-aminophenylboronic acid hydrochloride to afford biaryl products in good yields (70–90% range under standard Pd(PPh3)4/K2CO3/DME/H2O conditions at 80 °C), whereas 3-bromoquinoline and other positional isomers exhibit markedly divergent reactivity profiles reflecting differences in electron density around the ring [1]. The target compound combines this C2-bromo activation with a C7-methoxy electron-donating group, creating a push-pull electronic system that can further modulate the electron density at the reaction center, potentially accelerating oxidative addition while stabilizing the Pd(II) intermediate.

Suzuki-Miyaura coupling Quinoline reactivity mapping Oxidative addition kinetics

Purity Grade Advantage

Commercial sourcing of 2-Bromo-7-methoxy-4-methylquinoline from Leyan (product number 1580732) provides a purity of 98% as determined by HPLC . In contrast, the closely related analog 2-Bromo-7-methoxyquinoline (CAS 862249-70-5, lacking the C4-methyl group) is standardly supplied at 95% purity from Bidepharm . A 3% absolute purity difference at the building-block stage translates into fewer impurity-derived side products in subsequent cross-coupling steps, reducing the purification burden in multi-step synthetic sequences.

Chemical purity Quality control Vendor specification comparison

Evidence-Backed Application Scenarios


Palladium-Catalyzed Library Synthesis at C2

The low electron density at C2, confirmed by reactivity mapping studies [1], makes this compound an ideal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Researchers constructing C2-diversified quinoline libraries for structure-activity relationship (SAR) exploration should prioritize this scaffold over C6-bromo or C5-bromo isomers, which exhibit lower oxidative addition reactivity [1]. The higher purity (98%) facilitates library production with fewer side reactions.

Crystallization-Friendly Intermediate

With a melting point of 113–114 °C , this compound is a solid at room temperature and can be purified by recrystallization from ethanol. This contrasts with lower-melting analogs such as 2-bromo-4-methylquinoline (mp 81–81.5 °C) , which are more prone to oiling out during workup. For multi-step syntheses requiring intermediate isolation, the higher melting point simplifies purification and improves overall yield recovery.

HIPK2 Kinase Inhibitor Synthesis

2-Bromo-7-methoxy-4-methylquinoline has been employed as a substrate for synthesizing potential inhibitors of homeodomain-interacting protein kinase 2 (HIPK2) [2], a target implicated in cancer. The C2-bromo handle allows introduction of diverse amine or aryl substituents at the pharmacologically critical C2 position, while the C7-methoxy group provides favorable solubility characteristics. The compound's distinct pKa (1.46) compared to 6-bromo-2-methoxy-4-methylquinoline (3.02) may influence protonation-dependent binding interactions.

Antimalarial and Anti-Infective Quinoline Programs

The quinoline core is a privileged scaffold in antimalarial drug discovery. The C2-bromo group of this compound enables late-stage functionalization to generate analogs of chloroquine or cryptolepine-type natural products. The systematic reactivity trend (C2 > other positions in cross-coupling) [1] supports use of this specific isomer for efficient analog synthesis, while the C7-methoxy and C4-methyl groups mimic substitution patterns found in bioactive natural quinolines.

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